molecular formula C21H30O4 B13397706 Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate

Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate

Cat. No.: B13397706
M. Wt: 346.5 g/mol
InChI Key: WTKBZJAWPZXKJU-UHFFFAOYSA-N
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Description

Pinusolide is a natural organic compound found in the bark and resin of the Korean red pine (Pinus densiflora). It is a diterpenoid lactone, belonging to the class of diterpenes, which are known for their diverse biological activities. Pinusolide has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-apoptotic effects .

Properties

IUPAC Name

methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBZJAWPZXKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinusolide can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bark and resin of Pinus densiflora using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify pinusolide .

Industrial Production Methods

Industrial production of pinusolide typically involves large-scale extraction from natural sources. The bark and resin of Pinus densiflora are collected and processed using steam distillation or solvent extraction methods. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity pinusolide .

Chemical Reactions Analysis

Types of Reactions

Pinusolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of pinusolide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of pinusolide include various oxidized and reduced derivatives, which may possess different biological activities. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Pinusolide is often compared with other diterpenoid compounds, such as:

Pinusolide stands out due to its unique combination of anti-inflammatory, neuroprotective, and anti-apoptotic properties, making it a promising candidate for further research and development in various therapeutic areas.

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